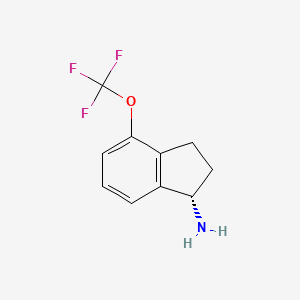
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine is a compound that features a trifluoromethoxy group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The use of efficient and scalable reagents, such as trifluoromethyl triflate, can facilitate the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-indanone, while reduction can produce trifluoromethoxy-indanamine derivatives .
Scientific Research Applications
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in pharmaceuticals . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl triflate: A reagent for introducing trifluoromethoxy groups.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1S)-4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8H,4-5,14H2/t8-/m0/s1 |
InChI Key |
IKXWTQGGDSQKNS-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2OC(F)(F)F |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


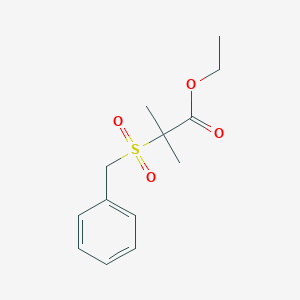
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
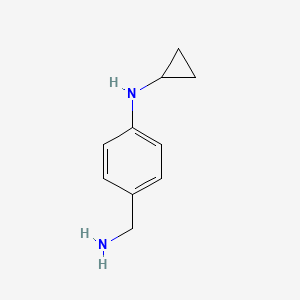
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
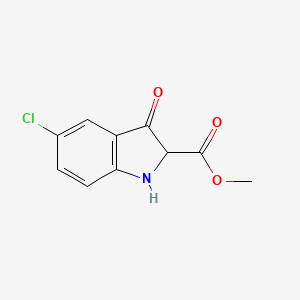
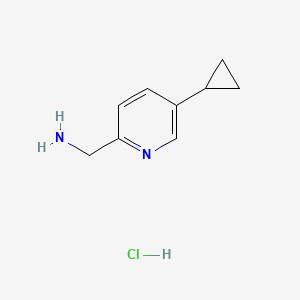
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)

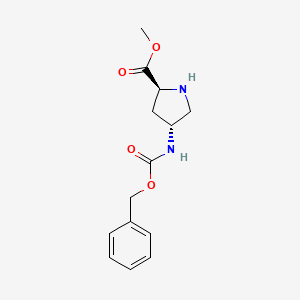

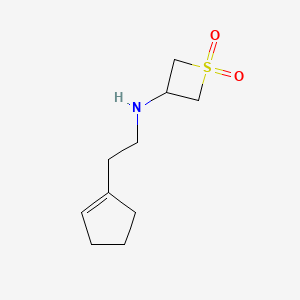
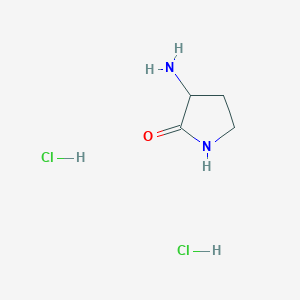
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

